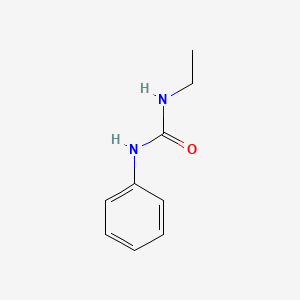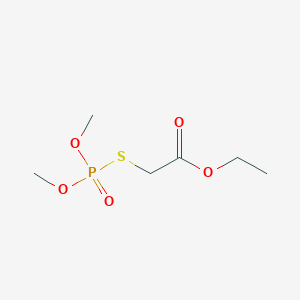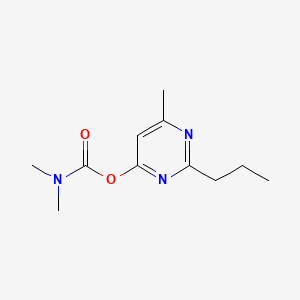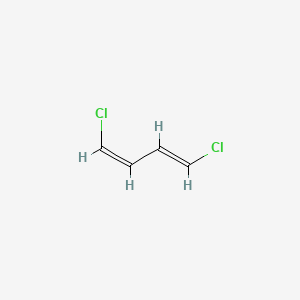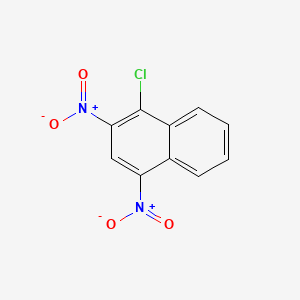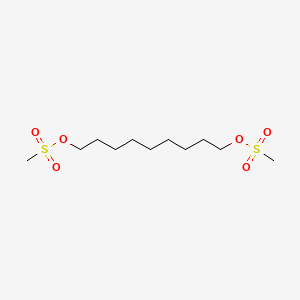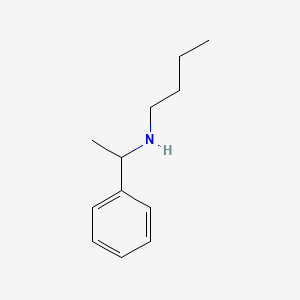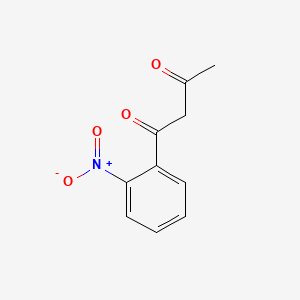
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-leucine 4-methoxy-2-naphthylamide is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of L-leucine with the amino group of 4-methoxy-2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a L-leucine derivative, an aromatic amide, a member of naphthalenes and an aromatic ether.
Applications De Recherche Scientifique
High-Performance Liquid Chromatographic Applications
The use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, which shares a similar methoxynaphthalenyl group to (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide, has been explored in high-performance liquid chromatography (HPLC). It acts as a fluorogenic labeling reagent for the HPLC of biologically important thiols, such as glutathione and cysteine, with applications in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antibacterial and Antifungal Agents
2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to this compound, have been synthesized and show significant antibacterial and antifungal activities. These compounds have been compared with standard antibacterial and antifungal agents, demonstrating potential as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Photodynamic Therapy for Cancer Treatment
A compound containing a methoxynaphthalen-2-yl group has been used to synthesize a zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment. Its properties, such as high singlet oxygen quantum yield, make it suitable for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of 2-(6-Methoxynaphthalen-2-yl)propionic Acid Derivatives
2-(6-methoxynaphthalen-2-yl)propionic acid derivatives have been synthesized and characterized, showing in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential application of these compounds in the development of new antibacterial agents (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Synthesis of Novel Schiff Base Ligands
Compounds derived from methoxynaphthalen-2-yl groups have been used to synthesize Schiff base ligands, which demonstrate DNA binding properties and are considered suitable drug candidates. This suggests potential applications in drug development, particularly in targeting DNA interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Propriétés
Numéro CAS |
23576-37-6 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
Clé InChI |
MVVPAYGKZXZGRC-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
SMILES canonique |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Pictogrammes |
Health Hazard |
Séquence |
L |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



